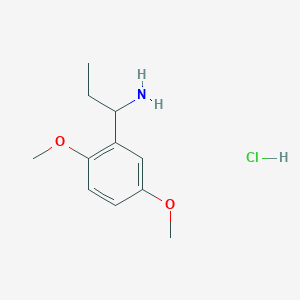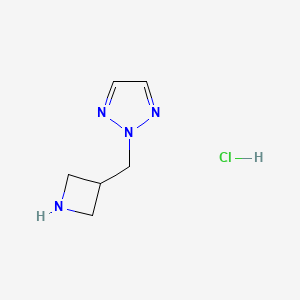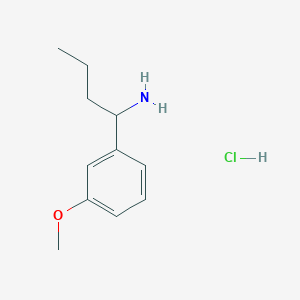
1-(3,4-ジフルオロフェニル)-4-メチルペンタン-1-アミン塩酸塩
概要
説明
1-(3,4-Difluorophenyl)-4-methylpentan-1-amine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a difluorophenyl group attached to a methylpentan-1-amine backbone, making it a subject of interest in organic chemistry and pharmaceutical research.
科学的研究の応用
1-(3,4-Difluorophenyl)-4-methylpentan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various medical conditions.
Industry: The compound is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
作用機序
Target of Action
It’s structurally similar to ticagrelor , which is a P2Y12 platelet inhibitor
Mode of Action
If we consider its potential similarity to ticagrelor, it might work by binding to the p2y12 receptor, thereby inhibiting adp activation . This inhibition prevents platelet aggregation, a key step in the formation of blood clots .
Biochemical Pathways
If it acts similarly to ticagrelor, it would affect the adp-mediated pathway of platelet activation . By blocking the P2Y12 receptor, it prevents ADP from activating platelets, thus inhibiting the aggregation of platelets and the formation of blood clots .
Result of Action
If it acts similarly to ticagrelor, it would prevent platelet aggregation at the molecular level, which could potentially reduce the risk of thrombotic events such as stroke or heart attack .
生化学分析
Biochemical Properties
1-(3,4-Difluorophenyl)-4-methylpentan-1-amine hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many compounds. The nature of these interactions often involves the inhibition or activation of these enzymes, thereby influencing the metabolic pathways in which they are involved .
Cellular Effects
1-(3,4-Difluorophenyl)-4-methylpentan-1-amine hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of certain genes involved in metabolic processes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of 1-(3,4-Difluorophenyl)-4-methylpentan-1-amine hydrochloride involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects various cellular processes. For instance, its interaction with cytochrome P450 enzymes can lead to the inhibition of these enzymes, thereby affecting the metabolism of other compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3,4-Difluorophenyl)-4-methylpentan-1-amine hydrochloride change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical properties and effects .
Dosage Effects in Animal Models
The effects of 1-(3,4-Difluorophenyl)-4-methylpentan-1-amine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the modulation of metabolic pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions .
Metabolic Pathways
1-(3,4-Difluorophenyl)-4-methylpentan-1-amine hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels. For example, its interaction with cytochrome P450 enzymes can influence the metabolism of other compounds, thereby altering the overall metabolic profile of the cell .
Transport and Distribution
The transport and distribution of 1-(3,4-Difluorophenyl)-4-methylpentan-1-amine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the localization and accumulation of the compound within different cellular compartments. For instance, the compound may be transported into the cell via specific membrane transporters, leading to its accumulation in certain organelles .
Subcellular Localization
The subcellular localization of 1-(3,4-Difluorophenyl)-4-methylpentan-1-amine hydrochloride is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. For example, the compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism .
準備方法
The synthesis of 1-(3,4-Difluorophenyl)-4-methylpentan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-difluorobenzaldehyde and 4-methylpentan-1-amine.
Condensation Reaction: The 3,4-difluorobenzaldehyde undergoes a condensation reaction with 4-methylpentan-1-amine in the presence of a suitable catalyst to form the intermediate product.
Hydrochloride Formation: The intermediate product is then treated with hydrochloric acid to form the hydrochloride salt of 1-(3,4-Difluorophenyl)-4-methylpentan-1-amine
化学反応の分析
1-(3,4-Difluorophenyl)-4-methylpentan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the difluorophenyl group can be substituted with other functional groups using reagents like halogens or nucleophiles
類似化合物との比較
1-(3,4-Difluorophenyl)-4-methylpentan-1-amine hydrochloride can be compared with similar compounds such as:
1-(2,4-Difluorophenyl)-4-methylpentan-1-amine hydrochloride: This compound has a similar structure but with the difluorophenyl group in a different position, leading to variations in its chemical and biological properties.
1-(3,4-Difluorophenyl)-2-methylpentan-1-amine hydrochloride: This compound differs in the position of the methyl group, which can affect its reactivity and interactions with other molecules
特性
IUPAC Name |
1-(3,4-difluorophenyl)-4-methylpentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2N.ClH/c1-8(2)3-6-12(15)9-4-5-10(13)11(14)7-9;/h4-5,7-8,12H,3,6,15H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBQPLVZYZJNFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C1=CC(=C(C=C1)F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-yl]methanol](/img/structure/B1457958.png)











